1-Phenyl-5-propyl-2-sulfanylidene-1,3-diazinane-4,6-dione
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Overview
Description
1-Phenyl-5-propyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a chemical compound with a unique structure that includes a phenyl group, a propyl group, and a sulfanylidene group attached to a diazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-5-propyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of thiourea with diethyl malonate under specific conditions. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in the industrial synthesis include thiourea, diethyl malonate, and various catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-5-propyl-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The phenyl and propyl groups can undergo substitution reactions with various electrophiles or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .
Scientific Research Applications
1-Phenyl-5-propyl-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Phenyl-5-propyl-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical processes. The sulfanylidene group plays a crucial role in its reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Phenyl-5-propyl-2-sulfanylidene-1,3-diazinane-4,6-dione include:
2-Thiobarbituric Acid: Known for its use in organic synthesis and as a reagent in various chemical reactions.
Austranal: Another thiobarbituric acid derivative with similar chemical properties.
Bathyran: A compound with similar structural features and applications
Uniqueness
Its phenyl and propyl groups, along with the sulfanylidene group, make it a versatile compound for various scientific and industrial uses .
Properties
Molecular Formula |
C13H14N2O2S |
---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
1-phenyl-5-propyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C13H14N2O2S/c1-2-6-10-11(16)14-13(18)15(12(10)17)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3,(H,14,16,18) |
InChI Key |
PZZFOMONLVDIMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(=O)NC(=S)N(C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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